Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid
Description
This compound features a cyclobutane core substituted with a Boc-protected amine group at the 3-position and a 2,3-difluorophenyl moiety at the 1-position. The stereochemistry (1r,3r) and fluorinated aromatic ring distinguish it from simpler cyclobutane derivatives. Its molecular weight is estimated to exceed 300 g/mol (based on structural analogues like 188918-50-5, which has a molar mass of 243.3 g/mol ).
Properties
Molecular Formula |
C16H19F2NO4 |
|---|---|
Molecular Weight |
327.32 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H19F2NO4/c1-15(2,3)23-14(22)19-9-7-16(8-9,13(20)21)10-5-4-6-11(17)12(10)18/h4-6,9H,7-8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
GWACBBOKILCSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=C(C(=CC=C2)F)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Structural Characteristics
The compound features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The presence of the 2,3-difluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula:
- C : 12
- H : 18
- N : 1
- O : 3
- F : 2
Potential Applications
The compound is anticipated to have applications in drug development due to its unique reactivity profile. Its structural similarities to known bioactive molecules suggest potential roles in:
- Anticancer activity
- Antimicrobial properties
- Enzyme inhibition
Synthesis and Characterization
The synthesis typically involves multiple steps:
- Formation of the cyclobutane core.
- Introduction of the Boc-protected amino group.
- Addition of the difluorophenyl substituent.
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Case Study 1: Enzyme Interaction Studies
Recent studies indicate that similar cyclobutane derivatives can act as inhibitors for specific enzymes involved in cancer metabolism. For example, a derivative with a comparable structure was shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Example A | DHFR | 0.5 |
| Rac-(1r,3r)-3-{...} | TBD | TBD |
Case Study 2: Antimicrobial Activity
Research on structurally related compounds has demonstrated promising antimicrobial properties. A derivative with a similar fluorinated aromatic structure showed significant activity against Staphylococcus aureus and Escherichia coli.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Example B | S. aureus | 15 |
| Rac-(1r,3r)-3-{...} | TBD | TBD |
Comparison with Similar Compounds
Cyclobutane Derivatives
- rel-(1r,3r)-3-{[(tert-Butoxy)Carbonyl]Amino}Cyclobutane-1-Carboxylic Acid (): Key Difference: Lacks the 2,3-difluorophenyl group. Impact: Reduced lipophilicity and electronic effects compared to the target compound. The absence of fluorine atoms may diminish binding affinity in biological targets reliant on halogen interactions .
- (1S,3R)-3-{[(tert-Butoxy)Carbonyl]Amino}-2,2-Dimethylcyclobutane-1-Carboxylic Acid (CAS 188918-50-5; ): Key Difference: Features dimethyl substituents on the cyclobutane ring. The target compound’s difluorophenyl group offers π-π stacking opportunities absent here .
Cyclohexane and Bicyclic Analogues
- (1S,3R)-3-[(tert-Butoxy)Carbonyl]Amino-4,4-Difluorocyclohexane-1-Carboxylic Acid (CAS 279.29; ): Key Difference: Cyclohexane ring with geminal difluoro substituents. Impact: Larger ring size increases flexibility but reduces strain. The geminal fluorines may enhance polarity, contrasting with the target compound’s aromatic fluorines, which contribute to both lipophilicity and electronic effects .
rac-(1R,2R)-2-[(tert-Butoxy)Carbonyl]Cyclopropane-1-Carboxylic Acid ():
Functionalized Cyclopentane Derivatives
- (1S,3R)-3-[(tert-Butoxycarbonyl)Amino]-1-Isopropylcyclopentanecarboxylic Acid (): Key Difference: Cyclopentane ring with isopropyl and Boc-amino groups. Impact: The bulkier isopropyl group introduces steric effects that may hinder binding to flat enzymatic pockets, whereas the target compound’s difluorophenyl group enables planar interactions .
Structural and Functional Implications
| Parameter | Target Compound | Closest Analogue (CAS 188918-50-5) | Cyclohexane Derivative (CAS 279.29) |
|---|---|---|---|
| Core Structure | Cyclobutane | Cyclobutane | Cyclohexane |
| Substituents | 2,3-Difluorophenyl, Boc-amino | Boc-amino, 2,2-Dimethyl | Boc-amino, 4,4-Difluoro |
| Molecular Weight | ~320 g/mol (estimated) | 243.3 g/mol | ~280 g/mol |
| Lipophilicity (LogP) | Higher (fluorinated aryl) | Moderate (dimethyl) | Moderate (aliphatic fluorine) |
| Potential Applications | Drug intermediates, enzyme inhibitors | Peptide synthesis | Polar scaffolds for solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
